

# An In-depth Technical Guide to the Physicochemical Properties of Etofenprox-phenol-d5

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## Compound of Interest

Compound Name: Etofenprox-phenol-d5

Cat. No.: B15556250

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Etofenprox-phenol-d5**, a deuterated analog of a metabolite of the insecticide Etofenprox. This document is intended to serve as a valuable resource for researchers and scientists engaged in analytical method development, pharmacokinetic studies, and other areas of drug development and safety assessment.

**Etofenprox-phenol-d5** is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of Etofenprox and its metabolites in various biological and environmental matrices. Its deuteration provides a distinct mass difference from the endogenous analyte, allowing for precise and reliable measurements.

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **Etofenprox-phenol-d5** are summarized in the table below. It is important to note that while data for the deuterated form is provided where available, some properties are extrapolated from the non-deuterated parent compound, Etofenprox, due to the limited availability of specific experimental data for the deuterated analog. The physicochemical properties of deuterated and non-deuterated compounds are generally considered to be very similar.

Property	Value	Source
Chemical Name	1-(3-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)phenoxy)benzene-2,3,4,5,6-d5	[1][2]
Synonyms	2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl-d5 Ether	[3]
CAS Number	2733270-19-2	[1][2]
Molecular Formula	C <sub>25</sub> H <sub>23</sub> D <sub>5</sub> O <sub>3</sub>	
Molecular Weight	381.52 g/mol	
Physical State	Neat (likely a solid at room temperature, similar to Etofenprox)	
Appearance	White crystalline solid (for non-deuterated Etofenprox)	
Melting Point	36.4 - 38.0 °C (for non-deuterated Etofenprox)	
Vapor Pressure	2.4 x 10 <sup>-4</sup> mm Hg at 100°C (for non-deuterated Etofenprox)	
Partition Coefficient (LogP)	7.05 at 25°C (for non-deuterated Etofenprox)	
Dissociation Constant (pKa)	Not applicable (no readily ionizable functional groups)	

## Solubility Profile

Detailed solubility data for **Etofenprox-phenol-d5** is not readily available. However, based on the properties of the parent compound, Etofenprox, it is expected to have very low solubility in water and good solubility in a range of organic solvents. The solubility of non-deuterated

Etofenprox is presented below as a strong indicator of the expected solubility of its deuterated analog.

Solvent	Solubility ( g/100 mL at specified temperature)	Source
Water	< 10 <sup>-7</sup> at 25°C	
Acetone	780 at 25°C	
Chloroform	900 at 25°C	
Ethyl Acetate	600 at 25°C	
n-Hexane	270 at 25°C	
Methanol	6.6 at 25°C	
Xylene	480 at 25°C	
Acetonitrile	64 at 10°C	
Benzene	240 at 10°C	
Carbon Disulfide	340 at 10°C	
Dichloromethane	370 at 10°C	
Tetrahydrofuran	280 at 10°C	

## Stability Information

Specific stability studies on **Etofenprox-phenol-d5** are not publicly documented. The stability of the non-deuterated Etofenprox provides valuable insight into the expected stability of the deuterated compound. Etofenprox is generally stable under neutral, acidic, and alkaline conditions.

- Hydrolysis: Stable in aqueous 1N NaOH or 1N HCl for at least 10 days.
- Thermal Stability: No loss was observed during at least 3 months of storage at 80°C. Partial degradation occurs at 100°C.

- Photolysis: The half-life was approximately 4 days when exposed to high-intensity lamps.
- Recommended Storage: For **Etofenprox-phenol-d5**, long-term storage at 2-8°C in a well-closed container is recommended.

## Experimental Protocols

As **Etofenprox-phenol-d5** is primarily used as an internal standard, the following section details a representative experimental protocol for its application in the quantitative analysis of Etofenprox in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

**Objective:** To determine the concentration of Etofenprox in a plasma sample using **Etofenprox-phenol-d5** as an internal standard.

**Materials:**

- Etofenprox analytical standard
- **Etofenprox-phenol-d5** (internal standard)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Plasma sample
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

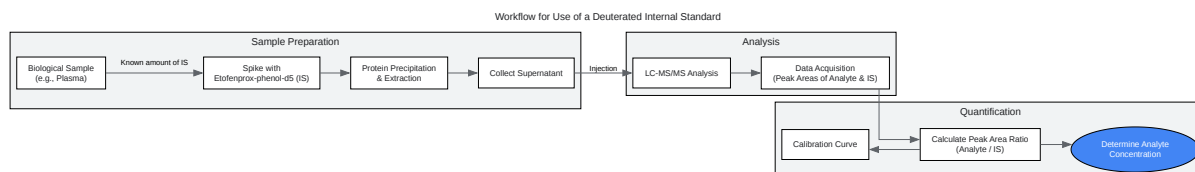
**Procedure:**

- Preparation of Stock Solutions:
  - Prepare a 1 mg/mL stock solution of Etofenprox in acetonitrile.
  - Prepare a 1 mg/mL stock solution of **Etofenprox-phenol-d5** in acetonitrile.
- Preparation of Working Solutions:
  - Prepare a series of calibration standards by serially diluting the Etofenprox stock solution with acetonitrile to achieve a concentration range that covers the expected analyte concentrations.
  - Prepare a working internal standard solution of **Etofenprox-phenol-d5** at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
- Sample Preparation (Protein Precipitation):
  - Pipette 100 µL of the plasma sample into a microcentrifuge tube.
  - Add 10 µL of the working internal standard solution (**Etofenprox-phenol-d5**) to the plasma sample.
  - Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
  - Vortex the mixture for 1 minute.
  - Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
  - Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC) Conditions:
    - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    - Mobile Phase A: Water with 0.1% formic acid.
    - Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 50% B, ramp to 95% B, hold, and return to initial conditions).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Etofenprox and **Etofenprox-phenol-d5**. The exact m/z values will need to be determined by direct infusion of the standards.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio of Etofenprox to **Etofenprox-phenol-d5** against the concentration of the Etofenprox calibration standards.
  - Determine the concentration of Etofenprox in the plasma sample by interpolating its peak area ratio from the calibration curve.

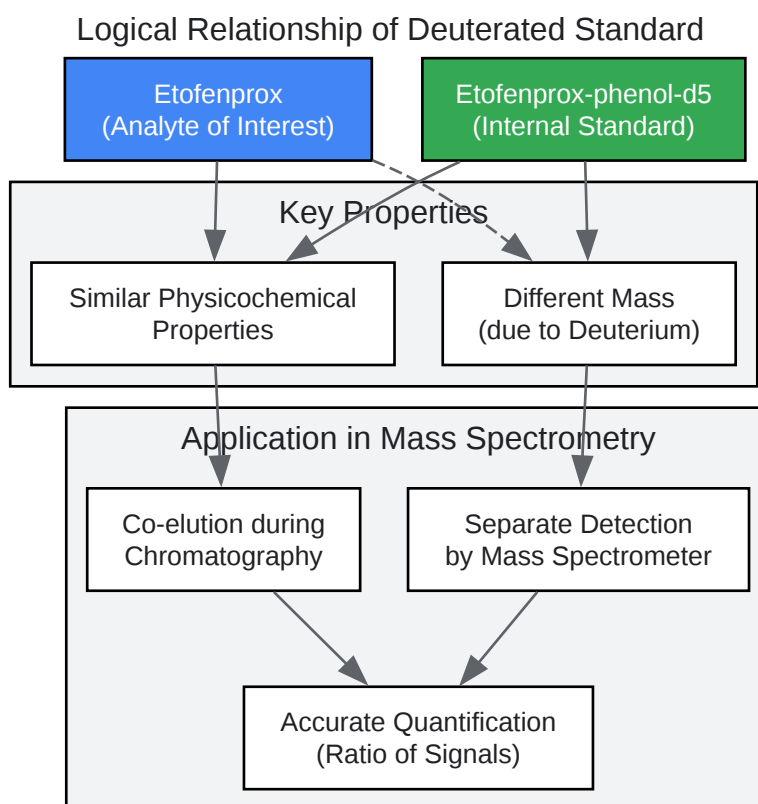
## Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use of **Etofenprox-phenol-d5**.



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Caption: Workflow for Quantitative Analysis Using an Internal Standard.



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Caption: Rationale for using a deuterated internal standard.

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